(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3,N-dimethyl-butyramide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20(3)13-16-10-7-11-21(16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAPIJUGIDSORX-IRXDYDNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1CCCN1CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)C[C@@H]1CCCN1CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3,N-dimethyl-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Amino Group: The amino group is incorporated through reductive amination or other suitable amination reactions.
Final Coupling: The final step involves coupling the intermediate with a butyramide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3,N-dimethyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or benzyl groups using appropriate nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzyl halides, alkyl halides, and other electrophiles.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Therapeutic Applications
The compound has been studied for its potential applications in several domains:
Neurological Disorders
Research indicates that compounds similar to (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3,N-dimethyl-butyramide may have implications in treating neurological disorders due to their ability to modulate neurotransmitter systems. Specifically, they may influence dopamine and serotonin pathways, making them candidates for further exploration in conditions such as depression and schizophrenia.
Pain Management
The analgesic properties of related compounds suggest that this compound could be beneficial in pain management therapies. Studies have shown that modulation of the central nervous system can alleviate chronic pain conditions.
Antidepressant Activity
Preliminary studies have indicated that the compound may exhibit antidepressant-like effects in animal models. This is attributed to its interaction with monoamine neurotransmitter systems, which are often targeted in traditional antidepressant therapies.
Case Study 1: Neuropharmacological Assessment
A study published in the Journal of Medicinal Chemistry assessed the neuropharmacological profile of similar compounds. Researchers found that modifications to the pyrrolidine structure significantly altered binding affinities to serotonin receptors, suggesting a pathway for developing more effective antidepressants.
Case Study 2: Pain Relief Efficacy
In a controlled trial reported in Pain Medicine, researchers evaluated the efficacy of a related compound in chronic pain patients. The results demonstrated significant reductions in pain scores compared to placebo, highlighting the potential of this class of compounds for therapeutic use.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3,N-dimethyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and its analogs:
Key Comparative Insights:
Structural Complexity and Chirality: The target compound and Cas 926230-08-2 share a chiral pyrrolidine-butyramide scaffold but differ in substituents. In contrast, the trifluoroethyl acetamide lacks chiral centers, simplifying synthesis but reducing stereochemical specificity for biological targets.
Functional Group Impact: The indole moiety in Compound 8 introduces aromatic π-π stacking capabilities, which are absent in the target compound. This feature may enhance binding to viral proteases (e.g., SARS-CoV-2 cathepsin-L) . Pharmacopeial compounds (m/n/o) feature bulky diphenyl and phenoxy groups, which may confer metabolic stability but reduce solubility compared to the target’s benzyl-pyrrolidine system.
Synthetic Considerations: The target compound’s synthesis likely requires stereoselective techniques akin to those for peptidomimetics (e.g., solid-phase synthesis or chiral auxiliaries) , whereas trifluoroethyl acetamide employs straightforward alkylation due to its non-chiral nature.
Biological Activity
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3,N-dimethyl-butyramide, commonly referred to in scientific literature as a compound with potential pharmacological significance, is a derivative of amino acids and pyrrolidine. Its structure suggests that it may interact with various biological pathways, particularly within the central nervous system (CNS). This article delves into the biological activity of this compound, exploring its pharmacodynamics, potential therapeutic applications, and associated research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHNO
- CAS Number : 1354026-74-6
- Molecular Weight : 333.50 g/mol
The structural configuration includes a chiral center, which is crucial for its biological activity, as stereochemistry can significantly influence receptor interactions and pharmacological effects.
Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly affecting dopamine and serotonin pathways. Compounds with similar structures have been noted for their roles as dopamine receptor agonists or antagonists, which could imply that this compound may also exhibit such properties.
Pharmacological Effects
- Dopamine Receptor Interaction :
- Potential Antipsychotic Properties :
- Neuroprotective Effects :
Study 1: Dopamine Receptor Binding Affinity
A study investigating various N-substituted aminoindans found that specific substitutions at the nitrogen atom enhanced binding affinity to D(3) receptors. The results suggested that modifications similar to those in this compound could lead to improved selectivity and potency in targeting these receptors .
Study 2: Antipsychotic Efficacy
In a controlled trial involving animal models, a related compound demonstrated a significant reduction in hyperactivity and stereotypic behaviors associated with dopaminergic overactivity. This suggests that this compound could similarly impact behaviors linked to psychosis .
Study 3: Neuroprotection
Research on structurally analogous compounds highlighted their ability to mitigate neuronal damage induced by glutamate toxicity. This neuroprotective effect was attributed to the modulation of calcium influx and the inhibition of apoptotic pathways .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the stereochemical purity of (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3,N-dimethyl-butyramide?
- Methodology : Use coupling agents like 1-hydroxybenzotriazole (HOBt) and carbodiimides (e.g., EDC) to minimize racemization during amide bond formation. Monitor reaction progress via chiral HPLC or circular dichroism (CD) spectroscopy. Ensure strict temperature control (e.g., 20°C) and inert atmosphere to preserve stereointegrity .
- Key Consideration : Stereochemical retention is critical; confirm enantiomeric excess (EE) using polarimetry or chiral stationary-phase chromatography.
Q. How can crystallography validate the stereochemical configuration of this compound?
- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement). Grow crystals via slow evaporation in aprotic solvents like DMSO or acetonitrile. Collect high-resolution data (≤1.0 Å) to resolve chiral centers .
- Validation : Compare experimental Patterson maps with density functional theory (DFT)-optimized molecular geometries to resolve ambiguities .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Protocols :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and light. Monitor degradation via periodic TLC or NMR .
- Spills : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. Which purification techniques are effective for isolating high-purity (>98%) batches?
- Techniques :
- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA).
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to remove diastereomeric impurities .
Advanced Research Questions
Q. How to resolve contradictions between NMR-derived conformations and X-ray crystallography data?
- Approach :
Perform variable-temperature NMR to assess dynamic equilibria (e.g., rotamers).
Validate crystallographic data via Hirshfeld surface analysis to identify intermolecular interactions distorting solid-state conformations .
Cross-reference with DFT calculations (e.g., Gaussian 16) to model solution-state geometries .
Q. What methodologies assess the compound’s stability under physiological pH and temperature?
- Protocol :
- Accelerated Degradation Studies : Incubate at 37°C in buffers (pH 4.0–9.0). Monitor degradation products via LC-MS.
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life. Identify hydrolytically labile groups (e.g., amides) using FT-IR .
Q. Can computational modeling predict interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against mitochondrial proteins or GPCRs. Validate with MD simulations (NAMD/GROMACS) .
- Pharmacophore Mapping : Align electrostatic potentials (MEP surfaces) with known active-site residues .
Q. How to design assays for studying mitochondrial modulation by this compound?
- Assay Design :
Cellular Respiration : Measure oxygen consumption rate (OCR) via Seahorse XF Analyzer in HEK-293 cells.
Fluorescence Probes : Use JC-1 dye to monitor mitochondrial membrane potential shifts.
Protein Binding : Perform SPR or ITC to quantify binding affinity to mitochondrial complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
